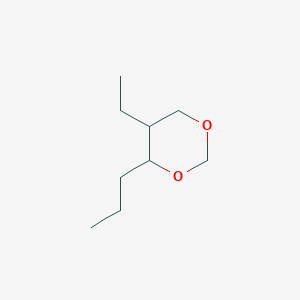

5-Ethyl-4-propyl-1,3-dioxane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6309-45-1 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

5-ethyl-4-propyl-1,3-dioxane |

InChI |

InChI=1S/C9H18O2/c1-3-5-9-8(4-2)6-10-7-11-9/h8-9H,3-7H2,1-2H3 |

InChI Key |

LDPAXRKRMWLREH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(COCO1)CC |

Origin of Product |

United States |

Conformational Analysis and Stereochemical Dynamics of 5 Ethyl 4 Propyl 1,3 Dioxane

Theoretical Frameworks of 1,3-Dioxane (B1201747) Conformational Isomerism

The conformational isomerism of the 1,3-dioxane ring is a well-studied area of stereochemistry. Like cyclohexane (B81311), the 1,3-dioxane ring is not planar and adopts various non-planar conformations to relieve ring strain. The presence of two oxygen atoms in the ring, however, introduces distinct structural and electronic features that differentiate it from its carbocyclic analogue.

Chair, Twist-Boat, and Boat Conformers

The 1,3-dioxane ring can, in theory, exist in several conformations, the most significant of which are the chair, boat, and twist-boat forms.

Chair Conformation: The chair conformation is generally the most stable form for 1,3-dioxane and its derivatives. thieme-connect.de It is a puckered, strain-free conformation where all bond angles are close to the ideal tetrahedral angle. In this conformation, the substituents on the ring carbons can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions. Due to the shorter C-O bond length compared to a C-C bond, the 1,3-dioxane ring is more puckered in the O-C-O region. psu.edu This leads to more pronounced 1,3-diaxial interactions between a substituent at C2 and the axial hydrogens at C4 and C6. thieme-connect.de

Boat Conformation: The boat conformation is a higher-energy, more flexible form. It is destabilized by torsional strain from eclipsing C-C bonds and by steric repulsion between the "flagpole" hydrogens at the C2 and C5 positions.

Twist-Boat Conformation: To alleviate some of the strain present in the boat form, the ring can twist to adopt a twist-boat (or skew-boat) conformation. This form is of intermediate energy between the chair and boat conformers. psu.edu Computational studies on unsubstituted 1,3-dioxane have identified two primary twist forms: the 2,5-twist and the 1,4-twist. researchgate.netresearchgate.net The chair conformer is significantly more stable than the twist conformers. For instance, the chair conformer of 1,3-dioxane has been calculated to be about 5.19 kcal/mol more stable than the 2,5-twist conformer at the DFT level of theory. researchgate.net The 1,4-twist is generally higher in energy than the 2,5-twist. researchgate.netresearchgate.net

The interconversion between these conformations, particularly the chair-to-chair inversion, proceeds through higher-energy transition states that resemble half-chair and sofa forms. researchgate.net

Influence of Alkyl Substituents (Ethyl, Propyl) at C-4 and C-5 on Ring Conformation

The presence of alkyl substituents, such as the ethyl group at C-5 and the propyl group at C-4 in 5-Ethyl-4-propyl-1,3-dioxane, has a profound impact on the conformational equilibrium of the ring. The general principle is that substituents prefer to occupy the equatorial position to minimize steric strain.

Substituent at C-5: An ethyl group at the C-5 position also has a preference for the equatorial position. However, the energetic penalty for an axial substituent at C-5 is generally less severe than for a substituent at C-2 or C-4. brainly.com This is because an axial substituent at C-5 primarily interacts with the axial hydrogens at C-2 and C-4/C-6, and these interactions are influenced by the puckering of the ring. Studies on 5-alkyl-1,3-dioxanes have shown that the equatorial preference is generally smaller than in the corresponding cyclohexanes. brainly.com

For this compound, several stereoisomers are possible (cis and trans isomers), depending on the relative orientation of the ethyl and propyl groups. The conformational preference of each isomer will be a balance between the energetic preferences of both the ethyl and propyl groups for the equatorial position. In the most stable conformer, it is expected that both the C-4 propyl group and the C-5 ethyl group will occupy equatorial positions.

Anomeric and Stereoelectronic Effects in Dioxane Systems

Stereoelectronic effects, which involve the influence of orbital interactions on the conformation and reactivity of molecules, are critical in understanding the behavior of 1,3-dioxane systems.

Anomeric Effect: The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (C-2 in 1,3-dioxanes) to prefer an axial orientation, despite the steric hindrance this may cause. rsc.orgsemanticscholar.org This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on an adjacent heteroatom (one of the ring oxygens) and the antibonding σ* orbital of the C-substituent bond (n → σ*). rsc.org While most relevant for substituents at the C-2 position, the underlying principles of hyperconjugation influence the entire ring system.

Computational Investigations of Conformational Landscapes

To gain a quantitative understanding of the conformational preferences and dynamics of molecules like this compound, researchers employ a variety of computational chemistry methods. These techniques allow for the calculation of the energies of different conformers and the barriers to their interconversion.

Quantum Chemical Calculations (e.g., DFT, RHF, MP2) on Potential Energy Surfaces

Quantum chemical calculations provide a rigorous theoretical framework for investigating molecular structures and energies. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are commonly used to explore the potential energy surface (PES) of 1,3-dioxane derivatives. researchgate.netresearchgate.netepa.gov

Methodologies:

Restricted Hartree-Fock (RHF): This is an ab initio method that provides a good starting point for conformational analysis. RHF/6-31G(d) has been used to study the PES of 5-alkyl-1,3-dioxanes, identifying pathways for conformational isomerization. researchgate.netepa.gov

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation, offering higher accuracy for energy calculations compared to HF. It is often used to refine energies obtained from HF or DFT calculations (e.g., MP2/6-31G(d)//RHF/6-31G(d)). researchgate.net

Density Functional Theory (DFT): DFT methods, such as B3LYP, have become very popular for their balance of accuracy and computational cost. researchgate.netscilit.com They are widely used to calculate the geometries and relative energies of conformers and transition states. acs.orgaip.org

Research Findings for Related Systems:

Computational studies on unsubstituted and monosubstituted 1,3-dioxanes have consistently shown that the chair conformation is the global minimum on the PES. researchgate.net

For 5-alkyl-1,3-dioxanes, quantum-chemical studies have mapped out the isomerization pathways between the equatorial and axial chair conformers, which typically involve twist-boat intermediates. researchgate.net

The calculated energy differences between conformers allow for the determination of the Gibbs conformational energies (ΔG°) of substituents. For example, the ΔG° for an ethyl group at C-5 has been determined from both experimental and theoretical data. researchgate.net

The following table presents representative calculated energy differences for conformers of unsubstituted 1,3-dioxane, which provides a baseline for understanding the energetics of substituted derivatives.

| Conformer | Method | Relative Energy (kcal/mol) |

| Chair | HF/6-31G(d) | 0.00 |

| 2,5-Twist | HF/6-31G(d) | 4.67 |

| 1,4-Twist | HF/6-31G(d) | 6.03 |

| Chair | DFT/B3LYP | 0.00 |

| 2,5-Twist | DFT/B3LYP | 5.19 |

| 1,4-Twist | DFT/B3LYP | 6.19 |

Data adapted from computational studies on 1,3-dioxane. researchgate.net

For this compound, these computational methods would be applied to determine the relative energies of the various cis and trans isomers and their respective chair and twist-boat conformers. The calculations would quantify the steric strain associated with axial orientations of the ethyl and propyl groups, providing a detailed picture of the conformational landscape.

Molecular Mechanics and Dynamics Simulations for Conformational Fluxionality

While quantum chemical calculations are excellent for determining the energies of specific stationary points on the PES, molecular mechanics (MM) and molecular dynamics (MD) simulations are well-suited for exploring the dynamic nature, or fluxionality, of molecules. acs.orgnih.gov

Molecular Mechanics (MM): MM methods use classical physics (a force field) to calculate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally much faster than quantum mechanics, allowing for the study of larger systems or longer timescales. They are useful for an initial exploration of the conformational space.

Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.govscilit.com This allows for the observation of conformational transitions as they occur. researchgate.net MD simulations can reveal the pathways of interconversion between different conformers and provide insights into the flexibility of the ring and its substituents. acs.orgnih.gov For instance, MD studies on 1,3-dioxane have shown that at room temperature, the flexible twist forms readily interconvert and can transform into the more stable chair conformers. researchgate.net

Estimation of Conformational Energies (ΔG°, ΔE) and Barriers to Interconversion

The conformational landscape of 1,3-dioxane derivatives is primarily defined by the chair conformation and its interconversion through higher-energy twist forms. Quantum-chemical studies, such as those performed at the RHF/6-31G(d) level of theory, have been instrumental in mapping the potential energy surface (PES) for these molecules. researchgate.net For 5-alkyl-1,3-dioxanes, the global minimum on the PES typically corresponds to the equatorial chair conformer (Ceq), while local minima are associated with the axial chair (Cax) and twist conformers (e.g., 1,4-T and 2,5-T). researchgate.net

The energy differences (ΔE) and Gibbs free energies (ΔG°) between these conformers, along with the energy barriers for interconversion, dictate the conformational equilibrium and dynamics. Theoretical calculations for 5-ethyl-1,3-dioxane, a close analog of the title compound, reveal the relative energies of various conformers and transition states (TS) involved in the chair-to-chair inversion process. researchgate.net The isomerization pathway can proceed through different transition states, with TS-3 often representing the largest contribution to the energy barrier. researchgate.net

The Gibbs conformational energies (ΔG°) of substituents can be determined experimentally by analyzing vicinal coupling constants from ¹H NMR spectra, which provides data consistent with theoretical calculations. researchgate.netepa.gov

Table 1: Calculated Relative Energy Parameters (ΔE) for Conformers and Transition States of 5-Ethyl-1,3-dioxane

| Conformer/Transition State | Relative Energy (ΔE, kcal/mol) |

| Ceq (Equatorial Chair) | 0.0 |

| Cax (Axial Chair) | 1.0 |

| 2,5-T (Twist) | 4.2 |

| 1,4-T (Twist) | 5.3 |

| TS-1 | 8.7 |

| TS-2 | 10.6 |

| TS-3 | 12.0 |

| TS-4 | 5.5 |

| Data sourced from a quantum-chemical study on 5-alkyl-1,3-dioxanes. researchgate.net |

Experimental Elucidation of Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the three-dimensional structure and conformational equilibria of 1,3-dioxane derivatives in solution. rsc.orguobasrah.edu.iq Techniques such as the analysis of proton-proton coupling constants (J-coupling) and the Nuclear Overhauser Effect (NOE) provide detailed insights into the molecule's stereochemistry. organicchemistrydata.org

J-Coupling Analysis: The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is fundamental for determining the relative orientation of substituents and the conformation of the dioxane ring. researchgate.net In 1,3-dioxanes, the coupling constants between protons at C-4/C-6 and C-5 are particularly informative. Theoretical and experimental vicinal coupling constants are used to determine the equilibrium between different conformers and to calculate the conformational energies (ΔG°) of substituents. researchgate.net

Table 2: Calculated Vicinal Coupling Constants for Chair Conformers of 5-Ethyl-1,3-dioxane

| Coupling Constant | Ceq (Hz) | Cax (Hz) |

| Jaa | 11.1 | 11.7 |

| Jae | 5.1 | 5.0 |

| Jea | 3.6 | 3.4 |

| Jee | 2.0 | 2.6 |

| Data derived from theoretical calculations on 5-alkyl-1,3-dioxanes. researchgate.net |

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically <5 Å). This is crucial for establishing the stereochemical arrangement of substituents. For instance, in a substituted 1,3-dioxane, NOE correlations can unambiguously distinguish between axial and equatorial positions of the ethyl and propyl groups by revealing which protons are close to one another in space. Specifically, an axial substituent at C-4 would show NOE correlations to the axial proton at C-6 and the axial proton at C-2, whereas an equatorial substituent would show correlations to the corresponding equatorial protons. researchgate.netresearchgate.net

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, serves as a sensitive probe for the conformational states of molecules. rsc.org The spectra provide a "fingerprint" based on the characteristic vibrational modes of the molecular structure. For 1,3-dioxane derivatives, specific spectral regions are associated with the vibrations of the heterocyclic ring and its substituents.

C-H Stretching: The region between 2800-3000 cm⁻¹ in the IR spectrum features C-H stretching vibrations from the methylene (B1212753) groups of the ring and the alkyl substituents.

C-O Stretching: Strong, characteristic peaks for the C-O ether linkages of the dioxane ring typically appear in the 1000-1200 cm⁻¹ range. The precise frequencies of these modes can be sensitive to the ring's conformation.

Ring Vibrations: The IR and Raman spectra also contain complex bands corresponding to the bending, rocking, and scissoring motions of the CH₂ groups and the skeletal vibrations of the dioxane ring. researchgate.net

Raman spectroscopy provides complementary information, particularly for symmetric stretching modes that might be weak or inactive in the IR spectrum. The polarization of Raman bands can also yield information about molecular symmetry, aiding in conformational assignment. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to simulate the vibrational spectra of different conformers and support the assignment of experimental bands. researchgate.net

Table 3: Characteristic Vibrational Modes for 1,3-Dioxane Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

| C-H Stretching (Alkyl & Ring) | 2800-3000 | IR, Raman |

| C-O Stretching (Ether) | 1000-1200 | IR, Raman |

| CH₂ Bending/Scissoring | ~1470 | IR, Raman |

| Methyl Rocking Modes | Varies | IR, Raman |

| Ring Deformation/Breathing | < 1000 | IR, Raman |

| General ranges based on literature for 1,3-dioxane derivatives. docbrown.info |

X-ray crystallography provides the most definitive information about the molecular structure of a compound in the solid state. uobasrah.edu.iq While obtaining a suitable single crystal of this compound itself may be challenging, analysis of crystalline derivatives can offer invaluable, high-resolution insight into bond lengths, bond angles, and conformational preferences. researchgate.net

For example, crystallographic studies on derivatives like 2-phenyl-1,3-dioxanes have confirmed the chair conformation of the ring and have precisely detailed the spatial arrangement of substituents. semanticscholar.orgscielo.br Such data reveals how substituents influence the geometry of the dioxane ring, such as causing slight flattening or puckering. This information from the solid state serves as a crucial benchmark for validating and refining the results obtained from computational models and solution-phase NMR studies. researchgate.netacs.org

Chemical Reactivity and Mechanistic Studies of 5 Ethyl 4 Propyl 1,3 Dioxane

Ring-Opening Reactions and Hydrolysis Mechanisms

The 1,3-dioxane (B1201747) ring is susceptible to cleavage under certain conditions, most notably through hydrolysis. These reactions are of fundamental importance, not only for the degradation of such compounds but also for their strategic use in synthesis, where the dioxane moiety can be removed to reveal a protected carbonyl group.

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

The hydrolysis of 1,3-dioxanes is most commonly facilitated by acid catalysis. beilstein-journals.orglookchem.com The generally accepted mechanism for this process is a specific acid-catalyzed, three-stage process. beilstein-journals.org It begins with the protonation of one of the ring oxygen atoms, followed by the rate-determining cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation intermediate. This intermediate is then attacked by water, and subsequent deprotonation yields the hydrolysis products: a 1,3-diol and a carbonyl compound. For 5-Ethyl-4-propyl-1,3-dioxane, this would yield 2-ethyl-1-propyl-1,3-propanediol and formaldehyde (B43269).

The rate of hydrolysis is significantly influenced by the substitution pattern on the dioxane ring. researchgate.net Studies on various 2-, 4-, and 5-alkyl-substituted 1,3-dioxanes have shown that the nature and position of the alkyl groups affect the stability of the carbocation intermediate and, consequently, the reaction rate. researchgate.net For instance, the hydrolysis of cis and trans isomers of 2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane demonstrated that the trans isomer hydrolyzes approximately 15 times faster than the cis isomer, highlighting the profound impact of stereochemistry. researchgate.net

Kinetic data from studies on analogous compounds can provide an estimation of the reactivity of this compound. The table below presents representative data for the acid-catalyzed hydrolysis of related 1,3-dioxanes.

| Compound | Catalyst/Solvent | Temperature (°C) | Relative Rate |

| 2-phenyl-1,3-dioxane | HCl/water-dioxane | 25 | Baseline |

| 2-(p-methoxyphenyl)-1,3-dioxane | HCl/water-dioxane | 25 | Faster |

| 2-(p-nitrophenyl)-1,3-dioxane | HCl/water-dioxane | 25 | Slower |

| trans-2,4-dimethyl-1,3-dioxane | Acid/dioxane-water | 60 | Faster than cis |

| cis-2,4-dimethyl-1,3-dioxane | Acid/dioxane-water | 60 | Slower than trans |

This table is illustrative and compiled from general findings on 1,3-dioxane hydrolysis. Specific rate constants require dedicated experimental studies.

Solvent Effects on Reaction Pathways

The choice of solvent can significantly impact the kinetics and pathway of hydrolysis reactions. The polarity of the solvent plays a crucial role in stabilizing the charged intermediates formed during acid-catalyzed hydrolysis. In mixtures of dioxane and water, the rate of hydrolysis of 1,3-dioxolanes (a related five-membered ring system) increases with the polarity of the solvent, which is attributed to the enhanced stabilization of the oxonium ion transition state. It is reasonable to expect a similar trend for this compound.

Furthermore, the solvent can participate in the reaction. For instance, in alcohol-water mixtures, there can be a competition between alcoholysis and hydrolysis, leading to the formation of different products. The use of aprotic solvents can significantly slow down or prevent hydrolysis, which is a key consideration when the dioxane ring is employed as a protecting group.

Reactions Involving Alkyl Substituents

The ethyl and propyl groups attached to the 5- and 4-positions of the dioxane ring, respectively, offer sites for further chemical modification. These reactions can be performed while aiming to keep the dioxane ring intact, thus adding another layer of synthetic utility to this scaffold.

Functionalization of Ethyl and Propyl Groups while Maintaining the Dioxane Ring

The functionalization of alkyl chains on a heterocyclic core is a common strategy in medicinal chemistry and materials science. While specific examples for this compound are not available, general methods for C-H functionalization can be considered. For example, radical halogenation could introduce a handle for further substitution on the ethyl or propyl chains, although selectivity might be a challenge. More modern approaches, such as directed C-H activation, could offer a more controlled way to introduce new functional groups.

Oxidation and Reduction Studies at the Side Chains

The alkyl side chains of this compound can be subjected to oxidation or reduction, provided the reagents used are compatible with the dioxane ring. For instance, selective oxidation of a terminal methyl group on the propyl chain to a carboxylic acid could be attempted using powerful oxidants, although the stability of the dioxane ring under these conditions would need to be carefully evaluated. organic-chemistry.org Conversely, if the side chains contained unsaturation (which is not the case for the parent compound but could be introduced), catalytic hydrogenation would be a straightforward method for their reduction. organic-chemistry.org

Dioxane Ring as a Protecting Group in Complex Syntheses

The 1,3-dioxane structure is a well-established protecting group for 1,3-diols and, by extension, for carbonyl compounds from which they are often derived. thieme-connect.deharvard.edu The stability of the dioxane ring under a wide range of conditions, including basic, nucleophilic, and many oxidative and reductive environments, makes it a valuable tool in multistep organic synthesis. organic-chemistry.orgthieme-connect.de

The formation of a 1,3-dioxane, such as this compound, would typically involve the acid-catalyzed reaction of 2-ethyl-1-propyl-1,3-propanediol with an appropriate carbonyl compound, often formaldehyde or its equivalent. organic-chemistry.org The protection strategy is effective because the dioxane ring is generally unreactive towards many reagents that target other functional groups in a complex molecule.

Deprotection, the removal of the dioxane ring to liberate the original diol and carbonyl compound, is typically achieved by acid-catalyzed hydrolysis. organic-chemistry.orgthieme-connect.de The conditions for deprotection can often be tuned to be mild enough not to affect other acid-sensitive groups in the molecule.

The utility of the 1,3-dioxane as a protecting group is summarized in the table below:

| Reaction Condition | Stability of 1,3-Dioxane Ring |

| Strongly Basic (e.g., NaOH, LDA) | Stable |

| Nucleophilic (e.g., Grignard reagents, organolithiums) | Stable |

| Reductive (e.g., LiAlH4, NaBH4, H2/Pd) | Generally Stable |

| Oxidative (e.g., PCC, Swern, KMnO4 under neutral/basic conditions) | Generally Stable |

| Strongly Acidic (e.g., HCl, H2SO4) | Labile (Deprotection) |

| Lewis Acids (e.g., BF3·OEt2, TiCl4) | Labile (Deprotection) |

This stability profile allows for a wide range of chemical transformations to be carried out on a molecule while the 1,3-diol or carbonyl functionality is safely masked as a 1,3-dioxane.

Controlled Deprotection Strategies

The primary function of the 1,3-dioxane moiety is often as a protecting group for aldehydes or ketones and 1,3-diols. Consequently, its controlled removal, or deprotection, is a critical transformation. Deprotection is generally achieved under acidic conditions, which catalyze the hydrolysis of the acetal (B89532) back to the corresponding carbonyl compound and 1,3-diol. organic-chemistry.org

A variety of reagents and conditions can be employed for the deprotection of 1,3-dioxanes, offering different levels of selectivity and mildness. These methods are broadly applicable to substituted dioxanes like this compound.

Common Deprotection Methods for 1,3-Dioxanes:

| Reagent/Catalyst | Conditions | Comments | Reference |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, often with a co-solvent | Standard, effective method, but can be harsh on acid-sensitive functional groups. | organic-chemistry.org |

| Iodine (catalytic) | Wet nitromethane (B149229) or acetone | Mild and neutral conditions, tolerates many sensitive groups. | organic-chemistry.org |

| Cerium(III) triflate (catalytic) | Wet nitromethane, room temperature | Highly chemoselective, proceeding at almost neutral pH. | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Nearly neutral conditions | Tolerates acid-sensitive groups like THP and TBDMS ethers. organic-chemistry.org | organic-chemistry.org |

| Trialkylsilyl triflate/2,4,6-collidine | Aprotic solvent | Allows for discriminative and chemoselective deprotection of different acetals. organic-chemistry.org | organic-chemistry.org |

The choice of deprotection strategy for this compound would depend on the other functional groups present in the molecule. For instance, if the molecule contains other acid-labile protecting groups, a milder, more chemoselective method such as catalytic iodine or cerium(III) triflate would be preferable. organic-chemistry.org

Regioselective and Chemoselective Transformations

Regioselective and chemoselective reactions of 1,3-dioxanes are crucial for their use as synthetic intermediates. In the case of this compound, the substitution pattern allows for potential regioselectivity in ring-opening reactions.

Regioselective ring-opening of 1,3-dioxane-type acetals has been extensively studied, particularly in carbohydrate chemistry, and these principles can be extended to other substituted dioxanes. researchgate.net The selectivity of the ring cleavage is often directed by the choice of reducing agent and the nature of the substituents on the dioxane ring. For example, reductive ring-opening using diisobutylaluminium hydride (DIBALH) often leads to the cleavage of the C-O bond at the less sterically hindered oxygen atom. researchgate.net In contrast, other hydride reagents in the presence of Lewis acids can exhibit different regioselectivities. researchgate.net

For this compound, the relative steric hindrance of the propyl group at C4 versus the ethyl group at C5 would influence the outcome of such regioselective transformations.

Chemoselectivity is often demonstrated in the formation and cleavage of the dioxane ring itself. For example, 1,3-dioxanes can be formed from aldehydes in the presence of ketones using specific catalytic systems, showcasing the higher reactivity of aldehydes. organic-chemistry.org Similarly, deprotection can be achieved chemoselectively in the presence of other protecting groups. organic-chemistry.org

Derivatization for Novel Chemical Entities

The this compound framework can be chemically modified to create novel chemical entities with potentially interesting properties. Derivatization can occur at the dioxane ring itself or at the existing substituents.

Introduction of Heteroatoms or Unsaturated Systems onto the Dioxane Framework

The introduction of heteroatoms or unsaturation can significantly alter the chemical and physical properties of the dioxane ring.

Introduction of Heteroatoms: While direct introduction of a heteroatom into the C-C backbone of the dioxane ring is not a common transformation, related heterocyclic systems can be synthesized. For instance, 1,3-oxathianes, which contain a sulfur atom in place of one oxygen, are synthesized from 1,3-thioalcohols and carbonyl compounds. clockss.org The synthesis of aza-analogs is also possible.

Introduction of Unsaturation: 1,3-Dioxins, the unsaturated analogs of 1,3-dioxanes, can be synthesized, for example, through cross-coupling reactions of enol trifluoromethanesulfonates derived from 1,3-dioxan-5-ones. thieme-connect.de These unsaturated systems can then undergo further reactions like hydrogenation or hydroboration to introduce new functionality with high stereoselectivity. thieme-connect.de Another approach involves the synthesis of exocyclic methylene-1,3-dioxanes, which can serve as monomers in radical ring-opening polymerization.

Studies on Reactivity of Derivatives

The reactivity of derivatized 1,3-dioxanes is a broad area of study. For example, 5-acyl-1,3-dioxanes can undergo hydrogenation to the corresponding 5-hydroxyalkyl-1,3-dioxanes, with the choice of catalyst influencing the selectivity. researchgate.netresearchgate.net These alcohol derivatives can exhibit biological activity. researchgate.netfinechem-mirea.ru

Furthermore, the introduction of functional groups at the 5-position, such as a cyano group, allows for further elaboration. 4-Cyano-1,3-dioxanes can be alkylated and subsequently undergo reductive decyanation, providing a powerful method for the synthesis of polyol chains. acs.org

Exploration of Radical Reactions Involving 1,3-Dioxanes

Radical reactions provide a powerful tool for C-C bond formation and functionalization. 1,3-dioxanes can participate in various radical-mediated transformations.

Radical Mediated Ring Transformations

One of the most significant radical reactions of 1,3-dioxanes is radical ring-opening polymerization. This process typically involves cyclic ketene (B1206846) acetals, such as 2-methylene-1,3-dioxanes, which undergo ring-opening upon addition of a radical to the exocyclic double bond. This results in the formation of polyesters, offering a route to degradable polymers. psu.edu

Radical cyclization reactions involving 1,3-dioxanes have also been reported. For instance, precursors containing a 1,3-dioxane moiety can be designed to undergo radical cyclization to form complex polycyclic systems. thieme-connect.denih.gov A thiol-promoted, metal-free radical addition of 1,3-dioxolane (B20135) (a related five-membered ring acetal) to imines has been demonstrated, suggesting that similar reactivity could be explored for 1,3-dioxanes. organic-chemistry.org

Theoretical Modeling of Radical Intermediates

Theoretical and computational chemistry provides indispensable tools for elucidating the complex mechanisms of chemical reactions, particularly those involving transient species like radical intermediates which are often difficult to study experimentally. nrel.gov In the context of this compound, theoretical modeling focuses on predicting the formation, stability, and subsequent reaction pathways of radicals derived from the parent molecule. These studies are crucial for understanding its reactivity in environments such as low-temperature oxidation and combustion. researchgate.netunizar.es

Computational investigations into the radical intermediates of 1,3-dioxane and its substituted analogues typically employ quantum chemical methods. nrel.gov Density Functional Theory (DFT) is a widely used approach due to its favorable balance of computational cost and accuracy for organic molecules. uomustansiriyah.edu.iq Specifically, functionals like M06-2X have been shown to be effective for studying the thermodynamics and kinetics of radical reactions. nrel.govresearchgate.net For higher accuracy in energy calculations, especially for transition states and reaction barriers, more sophisticated methods such as coupled-cluster techniques (e.g., CCSD(T)) are often applied to geometries optimized at the DFT level. nih.gov

The initial step in the radical chemistry of this compound is the abstraction of a hydrogen atom, leading to the formation of a carbon-centered radical. The site of this abstraction is dictated by the C-H bond dissociation energy (BDE), with lower BDEs indicating more favorable sites for radical formation. For the 1,3-dioxane ring, the C-H bonds are not all equivalent. Computational studies on the parent 1,3-dioxane molecule reveal that the axial C-H bonds at the C4 and C6 positions are activated by the adjacent oxygen atoms. researchgate.netacs.org However, the C-H bonds at the C2 position, situated between two oxygen atoms, are significantly weaker and thus more susceptible to abstraction. researchgate.net

In the case of this compound, several distinct radical intermediates can be formed. The primary sites for hydrogen abstraction and the resulting radical structures are summarized below. The relative stability of these radicals can be inferred from the BDEs of the parent molecule and the stereoelectronic effects within the ring structure. acs.org

| Abstraction Site | Resulting Radical Intermediate | Notes on Stability and Formation |

| C2-H | 5-Ethyl-4-propyl-1,3-dioxan-2-yl radical | Highly favored due to stabilization from two adjacent oxygen atoms. |

| C4-H | 5-Ethyl-4-propyl-1,3-dioxan-4-yl radical | Favored due to activation by the adjacent oxygen atom at position 3. |

| C6-H | 5-Ethyl-4-propyl-1,3-dioxan-6-yl radical | Favored due to activation by the adjacent oxygen atom at position 1. |

| C5-H | 5-Ethyl-4-propyl-1,3-dioxan-5-yl radical | Less favored compared to C2, C4, and C6 positions. |

| Propyl/Ethyl Side Chains | Various radicals on the alkyl chains | Generally less favored than abstraction from the activated ring positions. |

Once formed, these radical intermediates can undergo a variety of subsequent reactions, including isomerization, β-scission (ring-opening), and addition to other molecules like O₂. Theoretical modeling is essential for mapping the potential energy surfaces of these reaction pathways. For instance, computational studies on the oxidation of related ethers have shown that peroxy radicals (RO₂) formed by the addition of O₂ can undergo intramolecular H-atom migration to form hydroperoxyalkyl radicals (QOOH). nih.gov These QOOH radicals are key intermediates in low-temperature combustion chemistry and can decompose to form various products, including other cyclic ethers. researchgate.netnih.gov

A pertinent example from the literature involves the theoretical investigation of di-n-propyl ether oxidation, where the decomposition of a specific hydroperoxyalkyl radical (QOOH) was found to produce 2-ethyl-1,3-dioxane (B14251665) and an OH radical. nih.gov This pathway was shown to have a negative energy barrier relative to the initial reactants, indicating a highly favorable reaction. nih.gov Such studies provide a model for the potential fate of radical intermediates derived from this compound, suggesting that complex isomerization and decomposition sequences are likely.

The table below summarizes common computational methods and their applications in studying radical intermediates of 1,3-dioxane and related compounds, which are directly applicable to modeling this compound.

| Computational Method | Basis Set | Application | Reference |

| DFT (M06-2X) | 6-311+G(d,p), def2-TZVP | Geometry optimization, frequency calculations, thermodynamic and kinetic data. | nrel.govresearchgate.net |

| DFT (B2PLYP-D3) | cc-pVTZ | Geometry optimization for potential energy surface calculations. | researchgate.net |

| DLPNO-CCSD(T) | CBS (Complete Basis Set) | High-accuracy single-point energy calculations for reaction pathways. | researchgate.net |

| QCISD(T) | CBS | High-accuracy energy calculations for constructing potential energy surfaces. | nih.gov |

These theoretical approaches allow for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of reaction rate coefficients using theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory. researchgate.netnih.gov By modeling these fundamental processes, a comprehensive understanding of the chemical reactivity of this compound can be achieved.

Computational Chemistry and Quantitative Structure Activity Relationships Qsar in 1,3 Dioxane Research

Development of Predictive Models for Conformational Behavior

The conformational landscape of 1,3-dioxane (B1201747) derivatives is a key determinant of their physical properties and biological activity. Like cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair conformation to minimize steric and torsional strain. However, the presence of two oxygen atoms introduces shorter C-O bond lengths and distinct electronic effects, modifying the energetic barriers between different conformers.

For 5-substituted 1,3-dioxanes, the substituent can occupy either an axial or an equatorial position on the chair conformer. Computational models, such as those based on ab initio and Density Functional Theory (DFT) methods, are employed to predict the relative stability of these conformers. Quantum-chemical studies on the potential energy surface (PES) of 5-alkyl-1,3-dioxanes using methods like the Hartree-Fock (HF) method with a 6-31G(d) basis set (RHF/6-31G(d)) have elucidated the pathways for conformational isomerizations between the equatorial and axial chair forms. epa.govresearchgate.net

These studies show that the global minimum on the PES for 5-alkyl-1,3-dioxanes typically corresponds to the equatorial chair conformer (Ceq). researchgate.net Other local minima include the axial chair (Cax) and various twist-boat conformers (e.g., 1,4-T and 2,5-T). researchgate.net The energy difference between the equatorial and axial conformers (ΔG°) is a critical parameter. For 5-Ethyl-4-propyl-1,3-dioxane, both alkyl groups would be expected to preferentially occupy equatorial positions to minimize steric hindrance.

Predictive models calculate the energy barriers for the interconversion between these conformers, which often proceeds through twist-boat transition states. The accuracy of these models is often validated by comparing calculated Gibbs conformational energies with experimental data derived from techniques like ¹H NMR spectroscopy. epa.govresearchgate.net

| Conformer | 5-Ethyl-1,3-dioxane (I) | 5-Isopropyl-1,3-dioxane (II) | 5-tert-Butyl-1,3-dioxane (III) |

|---|---|---|---|

| Equatorial Chair (Ceq) | 0.00 | 0.00 | 0.00 |

| Axial Chair (Cax) | 0.82 | 0.90 | 1.40 |

| 2,5-Twist (2,5-T) | 5.80 | 5.82 | 6.57 |

| 1,4-Twist (1,4-T) | 6.67 | 7.10 | 8.01 |

Theoretical Investigations of Spectroscopic Properties (e.g., NMR chemical shifts, coupling constants)

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of 1,3-dioxane derivatives. Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can aid in structure elucidation and conformational analysis.

The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT (e.g., B3LYP functional) and a suitable basis set (e.g., 6-311++G(d,p)), is a common approach for calculating NMR chemical shifts. These calculations can accurately predict the ¹H and ¹³C NMR spectra of different stereoisomers and conformers. For instance, the chemical shifts of axial and equatorial protons and carbons in the 1,3-dioxane ring are distinct and sensitive to the orientation of substituents.

For this compound, theoretical calculations would predict specific chemical shifts for the protons and carbons of the ethyl and propyl groups, as well as for the dioxane ring itself. These predictions would differ for various stereoisomers (e.g., cis vs. trans isomers, where the substituents at C4 and C5 are on the same or opposite sides of the ring).

Furthermore, theoretical vicinal coupling constants (³JHH) can be calculated using specialized equations that relate them to the dihedral angles between protons, providing deep insight into the molecule's three-dimensional structure. researchgate.net These calculated constants can be compared with experimental values to determine the preferred conformation in solution. epa.govresearchgate.net

| Carbon Atom | Experimental δ (ppm) | Description |

|---|---|---|

| C2 | 94.3 | Methylene (B1212753) carbon between the two oxygen atoms. |

| C4 / C6 | 66.9 | Equivalent methylene carbons adjacent to one oxygen atom. |

| C5 | 26.6 | Methylene carbon at the "bottom" of the ring. |

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com

For a molecule like this compound, the HOMO and LUMO provide information about its nucleophilic and electrophilic character, respectively.

HOMO: The HOMO is associated with the molecule's ability to donate electrons. In 1,3-dioxanes, the HOMO is typically localized on the oxygen atoms due to their lone pairs of electrons. This indicates that the oxygen atoms are the primary sites for reaction with electrophiles (e.g., protonation in acidic hydrolysis).

LUMO: The LUMO represents the molecule's ability to accept electrons. The LUMO is generally distributed over the σ* anti-bonding orbitals of the C-O bonds. Reactions with nucleophiles would likely target the carbon atoms of the dioxane ring, particularly C2, C4, and C6.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap implies higher reactivity. The presence of the electron-donating ethyl and propyl groups would be expected to raise the energy of the HOMO slightly, potentially increasing the nucleophilicity of the molecule compared to unsubstituted 1,3-dioxane.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a clear picture of the charge distribution and is an excellent tool for identifying sites susceptible to electrophilic and nucleophilic attack. rsc.org

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack.

For this compound, the MEP map would show the most negative potential localized around the two oxygen atoms, confirming them as the primary sites for electrophilic interaction (e.g., protonation or coordination to a Lewis acid). researchgate.net The alkyl substituents (ethyl and propyl groups) would exhibit a relatively neutral potential (green), while the hydrogen atoms attached to the ring carbons would show regions of slightly positive potential. This visual representation complements FMO theory in predicting the molecule's reactive behavior.

Computational Approaches to Reaction Mechanisms and Transition States

Computational chemistry provides powerful methods for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. For reactions involving 1,3-dioxanes, such as their formation via the Prins reaction or their acid-catalyzed hydrolysis, computational studies can map out the entire reaction pathway.

By calculating the potential energy surface, researchers can locate the structures of transition states—the highest energy points along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, and thus the reaction rate. Methods like Density Functional Theory (DFT) are commonly used to optimize the geometries of reactants, products, intermediates, and transition states.

For example, a computational study of the acid-catalyzed hydrolysis of this compound would involve modeling the initial protonation of one of the oxygen atoms, followed by the cleavage of a C-O bond to form a carbocation intermediate. Subsequent attack by water and deprotonation steps could be modeled to provide a complete, energetically characterized mechanism. These studies can reveal subtle stereoelectronic effects that control the reaction's outcome and selectivity.

QSAR Studies for Structure-Property Relationships in Dioxane Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or a physical property. nih.gov For 1,3-dioxane derivatives, which have been investigated for various biological activities including acting as modulators of multidrug resistance, QSAR studies are highly relevant. researchgate.net

A QSAR study involves several key steps:

Data Set Collection: A series of 1,3-dioxane derivatives with measured biological activity (e.g., IC₅₀ values) is assembled.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors that encode information about the molecule's structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For a hypothetical series of analogs of this compound, a QSAR model could be developed to predict their activity as, for example, antimicrobial agents or receptor ligands. mdpi.comnih.gov The model might reveal that properties like lipophilicity (logP), molecular volume, or specific electronic features are crucial for activity, thereby guiding the synthesis of new, more potent compounds.

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition. |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D size and shape of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electronic distribution and reactivity. |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Hydrophobicity and polarizability. |

Advanced Analytical Methodologies for Research on 5 Ethyl 4 Propyl 1,3 Dioxane

High-Resolution NMR Spectroscopy for Fine Structural and Conformational Details

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structure determination and conformational analysis of 5-Ethyl-4-propyl-1,3-dioxane. The complexity of its stereoisomers and the dynamic nature of the dioxane ring can be effectively studied using a combination of one-dimensional and advanced two-dimensional NMR techniques.

While specific NMR data for this compound is not extensively published, the analysis of related substituted 1,3-dioxanes provides a strong framework for understanding its spectral characteristics. For the parent 1,3-dioxane (B1201747), distinct signals are observed in both ¹H and ¹³C NMR spectra, corresponding to the different chemical environments of the protons and carbon atoms in the ring. docbrown.infodocbrown.info For this compound, the introduction of the ethyl and propyl groups significantly increases the complexity of the spectra due to the creation of multiple stereocenters and the resulting diastereotopicity of protons and carbons.

Two-dimensional NMR techniques are crucial for assigning the complex proton and carbon signals and for elucidating the connectivity and spatial relationships within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings, allowing for the identification of adjacent protons. For this compound, COSY would be instrumental in tracing the proton networks within the ethyl and propyl substituents and along the dioxane ring, helping to distinguish between the various methylene (B1212753) and methine protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is essential for assigning the carbon signals based on the already assigned proton signals. For instance, the complex region of methylene signals in the ¹H NMR spectrum can be resolved by correlating them to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for establishing the connectivity across quaternary carbons and heteroatoms. In the context of this compound, HMBC can confirm the positions of the ethyl and propyl groups on the dioxane ring by showing correlations between the protons of these substituents and the carbons of the ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique for determining the spatial proximity of protons. mdpi.com It is invaluable for elucidating the stereochemistry and conformational preferences of the molecule. For this compound, NOESY can reveal through-space interactions between the protons of the ethyl and propyl groups and the protons on the dioxane ring, which helps in determining their relative orientation (cis/trans) and the preferred chair or twist-boat conformation of the dioxane ring.

A hypothetical table of expected 2D NMR correlations for a specific stereoisomer of this compound is presented below to illustrate the utility of these techniques.

| Proton (¹H) | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC | Correlated Carbons (¹³C) in HMBC | Correlated Protons (¹H) in NOESY |

| H-4 (ring CH) | H-5, Protons on Cα of propyl | C-4 | C-2, C-5, C-6, Cα of propyl | H-5, H-6eq, Protons on Cα of propyl |

| H-5 (ring CH) | H-4, H-6ax, H-6eq, Protons on Cα of ethyl | C-5 | C-4, C-6, Cα of ethyl | H-4, H-6ax, H-6eq, Protons on Cα of ethyl |

| H-2ax (ring CH₂) | H-2eq | C-2 | C-4, C-6 | H-2eq, H-4, H-6ax |

| H-2eq (ring CH₂) | H-2ax | C-2 | C-4, C-6 | H-2ax, H-4, H-6eq |

| Protons on Cα of ethyl | Protons on Cβ of ethyl, H-5 | Cα of ethyl | C-5, Cβ of ethyl | H-5, Protons on Cβ of ethyl |

| Protons on Cα of propyl | Protons on Cβ of propyl, H-4 | Cα of propyl | C-4, Cβ of propyl, Cγ of propyl | H-4, Protons on Cβ of propyl |

Note: This table is illustrative and the actual correlations would depend on the specific stereoisomer and its conformational preferences.

The 1,3-dioxane ring is known to undergo conformational inversion between two chair forms. This process can be studied using dynamic NMR spectroscopy by monitoring the changes in the NMR spectrum as a function of temperature. At low temperatures, the ring inversion is slow on the NMR timescale, and separate signals for axial and equatorial protons can be observed. As the temperature increases, the rate of inversion increases, leading to coalescence of these signals and eventually to time-averaged signals at higher temperatures. By analyzing the line shapes at different temperatures, the energy barriers for the ring inversion in this compound can be determined, providing valuable insights into its conformational dynamics. Studies on similar 5-substituted 1,3-dioxanes have shown how the nature of the substituent influences these energy barriers. researchgate.net

Chiral Chromatography for Stereoisomer Separation and Analysis

Due to the presence of chiral centers at positions 4 and 5 of the dioxane ring, this compound can exist as multiple stereoisomers (diastereomers and enantiomers). Chiral chromatography is the most effective technique for the separation and analysis of these stereoisomers. wikipedia.org

Chiral Gas Chromatography (GC) is a powerful tool for the enantioselective separation of volatile compounds. gcms.cz For the analysis of the stereoisomers of this compound, capillary columns coated with chiral stationary phases (CSPs) are employed. Modified cyclodextrins are commonly used CSPs that can effectively separate enantiomers of cyclic acetals. nih.gov The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving optimal separation.

| Chiral Stationary Phase (Example) | Isomer Elution Order (Hypothetical) | Resolution (Rs) (Typical Range) |

| Per-methylated β-cyclodextrin | (4R,5R) < (4S,5S) | > 1.5 |

| Di-acetyl-tert-butyl-silyl β-cyclodextrin | (4R,5S) < (4S,5R) | > 1.5 |

Note: The elution order and resolution are dependent on the specific column, analytical conditions, and the absolute configuration of the stereoisomers.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is another essential technique for both analytical and preparative-scale separation of the stereoisomers of this compound. nih.gov A wide variety of CSPs are available for HPLC, with polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) being particularly versatile. nih.gov The separation can be performed in either normal-phase or reversed-phase mode, depending on the solubility of the compound and the nature of the CSP. Preparative chiral HPLC allows for the isolation of individual stereoisomers in sufficient quantities for further structural elucidation and biological testing.

| Chiral Stationary Phase (Example) | Mobile Phase (Typical) | Separation Mode | Application |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Normal Phase | Analytical and Preparative |

| Amylose tris(3,5-dimethylphenylcarbamate) | Acetonitrile/Water | Reversed Phase | Analytical |

Mass Spectrometry in Mechanistic and Library Screening Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. Furthermore, the analysis of its fragmentation patterns in the mass spectrum provides valuable structural information. chemguide.co.uk In combination with gas chromatography (GC-MS), it allows for the identification of the compound in complex mixtures.

The electron ionization (EI) mass spectrum of 1,3-dioxanes is characterized by specific fragmentation pathways. The molecular ion peak may be observed, but it is often of low intensity. docbrown.info Common fragmentation pathways for substituted 1,3-dioxanes involve the cleavage of the C-O bonds and the bonds adjacent to the substituents. libretexts.org For this compound, characteristic fragment ions would be expected from the loss of the ethyl and propyl groups, as well as from the fragmentation of the dioxane ring itself.

Differential mass spectrometry, where the mass spectra of different stereoisomers are compared, can sometimes reveal subtle differences in the relative intensities of fragment ions. researcher.liferesearchgate.netresearchgate.net These differences can be correlated with the stereochemistry of the molecule, as different diastereomers may have different stabilities of their molecular ions and fragment ions, leading to distinct fragmentation patterns. nih.gov This approach, often coupled with computational chemistry, can be a valuable tool in stereochemical studies.

In the context of library screening, GC-MS or LC-MS can be used to rapidly analyze a large number of related compounds. By identifying the characteristic fragment ions for the 1,3-dioxane core and the specific substituents, it is possible to screen for the presence of this compound and its analogues in various samples.

| Ion (m/z) | Possible Identity | Fragmentation Pathway |

| [M]+ | Molecular Ion | Electron Ionization |

| [M-29]+ | Loss of Ethyl Radical | Cleavage of the C-C bond of the ethyl group |

| [M-43]+ | Loss of Propyl Radical | Cleavage of the C-C bond of the propyl group |

| Various smaller fragments | Ring-opened fragments | Cleavage of the dioxane ring |

Note: The relative intensities of these ions would be crucial for detailed structural analysis and for differentiating between isomers.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unequivocal identification of this compound. Its power lies in the ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, which in turn allows for the determination of its elemental composition. This capability is crucial for distinguishing this compound from other isomers or isobaric compounds that have the same nominal mass but different atomic makeups.

In a typical HRMS workflow, the analyte is first ionized, often using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) to preserve the molecular ion. The ions are then passed into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. These analyzers can achieve mass accuracies in the low parts-per-million (ppm) range.

For this compound, with the chemical formula C₉H₁₈O₂, the theoretical monoisotopic mass of its protonated molecule [M+H]⁺ can be calculated with high precision. By comparing this theoretical value to the experimentally measured mass, researchers can confirm the elemental formula with a high degree of confidence.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₈O₂ |

| Theoretical Monoisotopic Mass ([M+H]⁺) | 159.1380 Da |

| Experimentally Measured Mass ([M+H]⁺) | 159.1377 Da |

| Mass Error | -1.9 ppm |

| Ionization Mode | ESI+ |

| Mass Analyzer | Orbitrap |

Note: The data in this table is representative and intended to illustrate typical results for a compound of this nature. Actual experimental values can vary based on instrumentation and analytical conditions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful method used to gain detailed structural information about a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the molecular ion of this compound (the precursor ion) is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then detected, generating a fragmentation spectrum.

This spectrum serves as a structural fingerprint. For 1,3-dioxane derivatives, fragmentation often involves characteristic losses of the substituent groups and cleavage of the dioxane ring itself. nih.govresearchgate.net Analyzing these fragmentation pathways allows researchers to piece together the molecule's structure, confirming the connectivity of the ethyl and propyl groups to the dioxane core.

Key fragmentation pathways for this compound would likely include:

Cleavage of the C-C bond to lose the propyl group (C₃H₇).

Cleavage of the C-C bond to lose the ethyl group (C₂H₅).

Ring opening followed by the loss of small neutral molecules like formaldehyde (B43269) (CH₂O). docbrown.info

Table 2: Proposed MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Fragment Description |

| 159.1380 | 130.1012 | C₂H₅ (Ethyl radical) | Loss of the ethyl group |

| 159.1380 | 116.0855 | C₃H₇ (Propyl radical) | Loss of the propyl group |

| 159.1380 | 99.0804 | C₃H₇ + CH₂O | Loss of propyl group and formaldehyde |

| 159.1380 | 87.0804 | C₄H₉O | Cleavage of the dioxane ring |

Note: This table presents hypothetical fragmentation data based on established principles for similar structures. Experimental verification is required to confirm these pathways.

Application of Advanced Crystallographic Techniques for Definitive Structure Determination

While mass spectrometry provides invaluable data on connectivity and composition, single-crystal X-ray diffraction is the gold standard for the definitive determination of a molecule's three-dimensional structure. This technique provides precise atomic coordinates in the solid state, allowing for the unambiguous measurement of bond lengths, bond angles, and torsional angles.

The first, and often most critical, step is to grow a high-quality single crystal of this compound. Once obtained, the crystal is exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be resolved.

For this compound, X-ray crystallography would confirm the exact stereochemistry of the substituents at positions 4 and 5. It would also reveal the preferred conformation of the 1,3-dioxane ring, which typically adopts a chair-like geometry similar to cyclohexane (B81311). thieme-connect.de This level of structural detail is unattainable by most other analytical methods.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (a, b, c) | 8.9 Å, 11.4 Å, 10.2 Å |

| Key Bond Length (C4-C(propyl)) | 1.53 Å |

| Key Bond Angle (O1-C2-O3) | 112.1° |

| Ring Conformation | Chair |

Note: As no public crystal structure is available for this specific compound, this data is hypothetical and serves to illustrate the parameters obtained from an X-ray diffraction experiment.

Applications of 5 Ethyl 4 Propyl 1,3 Dioxane in Advanced Organic Synthesis and Material Science Research

Role as a Synthetic Intermediate for Complex Molecules

The rigid, chair-like conformation of the 1,3-dioxane (B1201747) ring, combined with the stereochemical information embedded by its substituents, makes it a valuable scaffold for the construction of intricate molecular frameworks. The ethyl and propyl groups in 5-Ethyl-4-propyl-1,3-dioxane can direct the stereochemical outcome of subsequent reactions, making it a useful chiral synthon.

Building Block for Polycyclic or Spiro Compounds

While specific examples detailing the use of this compound in the synthesis of polycyclic or spiro compounds are not extensively documented in publicly available literature, the general reactivity of 1,3-dioxanes suggests its utility in such transformations. For instance, intramolecular cyclization reactions involving functional groups attached to the ethyl and propyl side chains could lead to the formation of fused or bridged ring systems.

Spiro compounds, characterized by two rings sharing a single atom, can be synthesized using 1,3-dioxane derivatives. rsc.org For example, spirocyclization can be achieved through reactions of 1,3-binucleophiles with suitable electrophiles incorporated into the dioxane structure. rsc.org While a direct application of this compound is not cited, its derivatives could be envisioned as substrates for such reactions.

The following table illustrates representative examples of spirocyclization reactions involving 1,3-dioxane precursors, highlighting the potential pathways applicable to derivatives of this compound.

| Reactants | Reagents and Conditions | Product | Yield (%) |

| Diethyl pyridazine-4,5-dicarboxylate and 1,3-diphenylguanidine | Sodium hydride | Ethyl 4-oxo-1-phenyl-2-(phenylimino)-l,3,7,8-tetra-azaspiro semanticscholar.orgresearchgate.netdeca-6,9-diene-10-carboxylate | Not specified |

| Diethyl pyridazine-4,5-dicarboxylate and diethyl glutarate | Not specified | Diazaspirodecadiene derivative | Not specified |

Precursor for Optically Active Compounds

Chiral 1,3-dioxanes are valuable precursors in asymmetric synthesis, allowing for the transfer of chirality to new stereocenters. rsc.org The synthesis of optically active 4,5-dihydro-1,3-dioxepines through a tandem ylide formation/[4+3]-cycloaddition reaction highlights the potential for creating chiral heterocyclic systems from building blocks containing the 1,3-dioxy functionality. semanticscholar.orgrsc.org This methodology, while demonstrated on different substrates, could theoretically be adapted to derivatives of this compound to generate novel, optically active complex molecules.

The stereoselective synthesis of substituted 1,3-dioxanes is crucial for their application as precursors to optically active compounds. For instance, the diastereoselective synthesis of 4,6-diaryl-5,5-difluoro-1,3-dioxanes has been achieved, and the resulting enantiomers were evaluated as chiral dopants. nih.gov This underscores the importance of controlling the stereochemistry of the dioxane ring itself to generate valuable chiral molecules. The synthesis of enantiomerically pure 1,3-dioxolanes, closely related five-membered ring acetals, with high enantiomeric excess (>99% ee) further demonstrates the feasibility of obtaining optically pure cyclic acetals for use in asymmetric synthesis. nih.gov

The table below summarizes key aspects of asymmetric synthesis involving 1,3-dioxane and related structures.

| Reaction Type | Key Features | Product Class | Enantiomeric Excess (ee) |

| Tandem ylide formation/[4+3]-cycloaddition | Rh(II)/Sm(III) relay catalysis | Chiral 4,5-dihydro-1,3-dioxepines | Up to 99% |

| Diastereoselective synthesis and separation | Synthesis from racemic diol and HPLC separation | Enantiomerically pure 4,6-diaryl-5,5-difluoro-1,3-dioxanes | Not applicable (separation) |

| Acetalization with chiral diols | Use of enantiopure diols | Chiral 1,3-dioxolanes | >99% |

Use in Methodological Development in Organic Reactions

The well-defined conformational properties and predictable reactivity of 1,3-dioxanes make them excellent model substrates for studying various aspects of organic reactions, from reaction mechanisms to the influence of the reaction environment.

As a Model Substrate for Mechanistic Organic Chemistry

The chair conformation of the 1,3-dioxane ring is a subject of detailed stereoelectronic studies. acs.org The interactions between substituents and the ring's oxygen atoms provide a platform to investigate subtle electronic effects that influence reactivity and stability. For example, computational studies on cyclohexane (B81311) and its heteroanalogs, including 1,3-dioxane, have been used to dissect the contributions of various stereoelectronic effects. acs.org While these studies may not have specifically used this compound, the principles derived are applicable to understanding its behavior.

The Prins reaction, which can produce 1,3-dioxanes, has been a subject of mechanistic investigation, with hypotheses on the reaction pathway being proposed and studied. The development of catalytic asymmetric versions of this reaction to form optically active 1,3-dioxanes further highlights their importance in mechanistic studies. researchgate.net

In the Study of Solvation Effects and Reaction Environment Influences

The stereochemical outcome of reactions involving 1,3-dioxane derivatives can be sensitive to the solvent used. This makes them good probes for studying solvation effects on stereoselectivity. researchgate.netrsc.org The influence of the solvent on diastereo- and enantioselective reactions can be profound, and understanding these effects is crucial for controlling reaction outcomes. researchgate.netrsc.org Although direct studies on this compound are lacking, research on other stereoselective reactions has shown that the solvent can play a more significant role than simply acting as an inert medium. researchgate.netrsc.org

For example, theoretical studies on the solvent effects in 1,3-dipolar cycloaddition reactions have been conducted to understand how the solvent influences the reaction rates and outcomes. researchgate.net Such computational approaches could be applied to reactions involving this compound to predict and explain the role of the reaction environment.

Potential in Polymer Chemistry Research

While primarily known for its role in small molecule synthesis, the 1,3-dioxane ring can also be incorporated into polymer structures, either as a monomer that undergoes ring-opening polymerization or as a pendant group that influences polymer properties.

There is research on the copolymerization of 1,3,5-trioxane (B122180) with 1,3-dioxolane (B20135), a related cyclic acetal (B89532), to produce polyoxymethylenes with improved thermal stability. researchgate.net This suggests that 1,3-dioxane derivatives, in general, could be explored as comonomers in polymerization reactions. The incorporation of substituted 1,3-dioxanes could introduce specific functionalities and stereochemical features into the polymer backbone.

Furthermore, 1,3-dioxane derivatives with appropriate functional groups could potentially act as cross-linking agents to form three-dimensional polymer networks. sigmaaldrich.com Cross-linking is a critical process for modifying the properties of polymers, leading to materials with enhanced mechanical strength, thermal stability, and chemical resistance. sigmaaldrich.com While specific use of this compound as a cross-linker is not reported, its derivatization to include reactive groups could open up this avenue of application. For instance, polyurethanes containing 1,3-dioxane-5,5-dimethanol (B1596533) have been studied for their degradation properties. researchgate.net

The following table provides an overview of the potential roles of 1,3-dioxane derivatives in polymer chemistry.

| Application | Description | Potential Advantage of this compound |

| Comonomer | Incorporated into a polymer chain via copolymerization. | Introduction of specific alkyl side groups, potentially influencing polymer solubility, crystallinity, and thermal properties. |

| Cross-linking Agent | Forms chemical links between polymer chains to create a network structure. | If functionalized, the specific stereochemistry could lead to cross-linked materials with well-defined network architectures. |

Based on the current scientific literature available, detailed research findings specifically on "this compound" in the areas of advanced organic synthesis, material science, and chemical engineering are not extensively documented. While general principles of ring-opening polymerization and polymer backbone modification are well-established for related cyclic ethers and acetals, specific studies focusing on this particular compound are not readily found.

Therefore, a detailed article with specific data tables and in-depth research findings as requested cannot be generated at this time. Further experimental research would be required to elucidate the specific applications and properties of this compound in the outlined areas.

Future Directions and Emerging Research Avenues for 5 Ethyl 4 Propyl 1,3 Dioxane

Development of Highly Efficient and Selective Catalytic Systems for Synthesis

The synthesis of substituted 1,3-dioxanes is typically achieved through the condensation of a 1,3-diol with an aldehyde or ketone, or via the Prins reaction. wikipedia.org For 5-Ethyl-4-propyl-1,3-dioxane, future research will likely focus on developing catalytic systems that offer high efficiency and, crucially, stereoselectivity. The target molecule possesses two stereocenters (at C4 and C5), meaning it can exist as multiple diastereomers. Controlling this stereochemistry is paramount for any potential application.

Emerging strategies that could be applied include:

Asymmetric Prins Reaction: The Prins cyclization, reacting an olefin with an aldehyde, is a powerful method for dioxane synthesis. wikipedia.org Future work could involve designing chiral catalysts that direct the cyclization to yield specific diastereomers of this compound. An asymmetric version of the iodine-promoted Prins reaction, which utilizes catalytic iodine in the presence of bis(trifluoromethanesulfonyl)imide salts, has shown promise for other dioxanes and could be adapted for this target. thieme-connect.com

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or functionalized mesoporous silica, presents a green and sustainable approach. researchgate.net These catalysts are easily separated from the reaction mixture and can be recycled. Research could focus on tailoring the pore size and active sites of these catalysts to favor the formation of the desired isomer.

Lewis and Brønsted Acid Catalysis: While standard acid catalysis is common, novel Lewis acids like Zirconium tetrachloride (ZrCl4) and Brønsted acids could offer higher chemoselectivity and milder reaction conditions. organic-chemistry.org A key research avenue would be the screening of a wide array of modern catalysts to optimize yield and stereochemical purity.

| Catalyst Type | Example | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Asymmetric Iodine-Based | Iodine / Bis(trifluoromethanesulfonyl)imide salts | Offers a pathway to control stereochemistry in Prins-type reactions, potentially yielding enantiomerically enriched products. | thieme-connect.com |

| Heterogeneous Solid Acids | ZrCl4, Zeolites, Sulfonated Resins | Facilitates catalyst recovery and reuse, aligning with green chemistry principles. Reaction conditions can be tuned for selectivity. | researchgate.netorganic-chemistry.org |

| Homogeneous Lewis Acids | Cerium(III) trifluoromethanesulfonate | Enables mild reaction conditions and high efficiency for acetalization. | organic-chemistry.org |

| Rapid Synthesis Methods | Trifluoroacetic acid (TFA) with Rotary Evaporator | Allows for high-yield synthesis in short reaction times with minimal solvent. | organic-chemistry.org |

Exploration of Unconventional Reactivity Patterns

Beyond its synthesis, the reactivity of this compound is an unexplored area. While 1,3-dioxanes are known to be stable in basic and neutral media and labile towards acids, there is significant potential for discovering novel transformations. thieme-connect.de

Future research could investigate:

Regioselective Ring Opening: The development of methods to selectively cleave one of the C-O bonds within the dioxane ring could provide access to valuable acyclic building blocks. This is a powerful strategy in carbohydrate chemistry, where regioselective opening of dioxane-type acetals is used to unmask specific hydroxyl groups. researchgate.net For this compound, this could lead to mono-protected 1,3-diols with distinct functional handles.

Radical-Mediated Reactions: Thiol-promoted radical chain processes have been used for the site-specific functionalization of 1,3-dioxolanes. organic-chemistry.org Similar investigations could reveal pathways for C-H functionalization on the dioxane ring or the alkyl substituents of this compound, opening avenues to new derivatives.

Annelation and Cyclization Reactions: Substituted 1,3-dioxan-5-ones have been used as scaffolds in annelation reactions to create complex bridged bicyclic systems with high stereocontrol. researchgate.net Exploring the reactivity of functionalized derivatives of this compound could enable its use as a template for constructing more complex molecular architectures.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers powerful tools to predict the properties and behavior of molecules before their synthesis. For a conformationally flexible molecule like this compound, computational modeling is an essential research avenue. The 1,3-dioxane (B1201747) ring preferentially adopts a chair conformation, but the energetic penalties for twist-boat conformations are lower than in cyclohexane (B81311). thieme-connect.de The presence of two bulky substituents at the C4 and C5 positions introduces complex conformational preferences.

Future computational studies should focus on:

Conformational Analysis: Using methods like Density Functional Theory (DFT), researchers can map the potential energy surface of the molecule. scispace.comresearchgate.net This would determine the relative energies of different chair and twist-boat conformers and the rotational barriers of the ethyl and propyl groups. Such studies have been performed on 5-alkyl-1,3-dioxanes, providing a strong precedent. researchgate.net

Predicting Spectroscopic Data: Calculations can predict NMR chemical shifts and coupling constants for each conformer. researchgate.net This data would be invaluable for identifying the specific stereoisomers produced in a synthesis.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the transition states and reaction pathways for the synthesis and potential reactions of the molecule, guiding the development of more efficient and selective processes. scispace.com For instance, modeling the molecule's interaction with a chiral catalyst could explain the origins of stereoselectivity.

| Computational Method | Predicted Property/Application | Research Goal | Reference |

|---|---|---|---|